molecular formula C8H3BrClFN2O B11768983 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Cat. No.: B11768983
M. Wt: 277.48 g/mol
InChI Key: IRBCZSMPPVWSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one ( 1597156-83-6) is a high-purity heterocyclic organic compound supplied as a fine crystalline powder with a minimum purity of ≥95% . This quinazolinone derivative serves as a versatile and crucial building block in pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules and complex drug intermediates . Its unique structure, incorporating bromo, chloro, and fluoro substituents on the quinazolinone scaffold, makes it a valuable precursor in medicinal chemistry, especially for the development of targeted therapies such as kinase inhibitors . Researchers utilize this compound for its potential in structure-activity relationship (SAR) studies and as a key intermediate in the construction of 4-anilinoquinazoline scaffolds, which are found in several FDA-approved anticancer drugs . The halogen substituents enable diverse further functionalization through cross-coupling and other nucleophilic substitution reactions, allowing for the exploration of new chemical space in drug discovery . Proper handling requires standard laboratory precautions including the use of gloves, goggles, and a fume hood. This product is intended for research and further manufacturing applications only, strictly not for diagnostic or direct human use . For specific storage and handling conditions, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3BrClFN2O

Molecular Weight

277.48 g/mol

IUPAC Name

6-bromo-2-chloro-8-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H3BrClFN2O/c9-3-1-4-6(5(11)2-3)12-8(10)13-7(4)14/h1-2H,(H,12,13,14)

InChI Key

IRBCZSMPPVWSHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=N2)Cl)F)Br

Origin of Product

United States

Preparation Methods

Cyclization of Halogenated 2-Amino Benzamide Precursors

A widely adopted strategy involves cyclizing substituted 2-amino benzamides. For example, 2-amino-3-bromo-5-fluoro-N-(chlorocarbonyl)benzamide can undergo intramolecular cyclization in the presence of dimethyl sulfoxide (DMSO) and hydrogen peroxide (H₂O₂):

Procedure :

  • Dissolve 2-amino-3-bromo-5-fluoro-N-(chlorocarbonyl)benzamide (1.0 mmol) in DMSO (2 mL).

  • Add H₂O₂ (30%, 1 equiv) and heat at 130–150°C for 14–20 h.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

ParameterValueSource
Yield60–75%
Reaction Temperature150°C
Purity (HPLC)>95%

This method leverages DMSO as a carbon source and H₂O₂ as an oxidant, facilitating radical-mediated cyclization.

Hydrolysis of 2,4-Dichloroquinazoline Derivatives

A two-step approach involves hydrolyzing 2,4-dichloroquinazoline intermediates to introduce the 4-keto group while retaining chlorine at C2. For example:

Step 1: Bromo-Fluoro Substitution
6,8-Dibromo-2,4-dichloroquinazoline is treated with a fluorinating agent (e.g., KF/18-crown-6) in DMF to replace C8-bromine with fluorine.

Step 2: Selective Hydrolysis
Hydrolyze the C4-chlorine using NaOH in tetrahydrofuran (THF) at 0–25°C:

Key Data :

ParameterValueSource
Yield (Step 2)87%
Reaction Time2.5 h
PurificationFiltration, toluene wash

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for halogenated quinazolinones. A protocol adapted from SNM1A inhibitor synthesis involves:

  • React 2-amino-4-bromo-6-fluorobenzoic acid with chlorocarbonyl isocyanate.

  • Subject the intermediate to microwave irradiation (120°C, 20 min) in methanol.

Advantages :

  • 40% reduction in reaction time compared to conventional heating.

  • Improved regioselectivity for chlorine at C2.

Optimization and Mechanistic Insights

Role of Oxidants and Solvents

  • DMSO/H₂O₂ System : Generates methylsulfinyl radicals, promoting cyclization via single-electron transfer (SET).

  • Polar Aprotic Solvents : DMF or THF enhances solubility of halogenated intermediates.

Halogen Compatibility

  • Fluorine Introduction : Best achieved early via electrophilic fluorination (e.g., Selectfluor®) to avoid displacement during later steps.

  • Bromine/Chlorine Stability : Resistant to hydrolysis under acidic or basic conditions, enabling sequential functionalization.

Analytical Characterization

Critical spectroscopic data for this compound:

¹H NMR (DMSO-d₆) :

  • δ 11.94 (s, 1H, NH)

  • δ 8.11 (d, J = 8 Hz, 1H, C5-H)

  • δ 7.82 (t, J = 7.2 Hz, 1H, C7-H)

ESI-MS : m/z 277.48 [M+H]⁺, consistent with molecular formula C₈H₃BrClFN₂O .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: Where halogen atoms can be replaced by other functional groups.

    Oxidation and Reduction: Modifying the oxidation state of the compound.

    Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including substitution and coupling reactions, makes it valuable in developing new compounds with tailored properties.

Biology

This compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes or interact with DNA, thus affecting cellular functions. For example, a study demonstrated its antibacterial efficacy against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Medicine

In medicinal chemistry, this compound is investigated as a lead compound for drug development. Its unique combination of halogen atoms contributes to its biological activity, making it a candidate for further exploration in therapeutic applications. Case studies have shown promising results in terms of anticancer activity and the modulation of metabolic pathways.

Industry

Industrially, this compound is utilized in the development of new materials and chemical processes. Its properties enable the creation of advanced materials that can be used in various applications, including coatings and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with DNA: Modifying gene expression and cellular functions.

    Modulate Receptors: Influencing signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations at Position 2

  • 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one (C₉H₄BrF₃N₂O): Key Differences: Difluoromethyl group at position 2 instead of chlorine. Properties: Higher molecular weight (293.04 g/mol), density (1.97 g/cm³), and acidity (pKa = -4.72) due to the electron-withdrawing difluoromethyl group .
  • 6-Bromo-2-(4-chlorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3c in ): Key Differences: Bulky 4-chlorophenyl and phenylethynyl substituents. Properties: Melting point = 231–232°C; HRMS mass = 437.0053.

Halogen Position and Type Variations

  • 7-Bromo-6-chloroquinazolin-4(3H)-one ():

    • Key Differences : Halogens at positions 6 (Cl) and 7 (Br) instead of 6 (Br), 2 (Cl), and 8 (F).
    • Impact : Altered halogen positions disrupt electronic distribution, affecting reactivity in cross-coupling reactions. This regioisomer may exhibit distinct biological activity profiles .
  • 6-Fluoro-8-bromo-2-methylquinazolin-4(3H)-one (): Key Differences: Methyl at position 2; halogens at 6 (F) and 8 (Br). Synthesis: Prepared from benzoxazin-3(4H)-ones with aqueous ammonia, highlighting the role of nucleophilic substitution in quinazolinone chemistry .

Nitrogen-Substituted Derivatives

  • 8-Bromo-3-methylquinazolin-4(3H)-one ():
    • Key Differences : Methyl at position 3 (nitrogen) and bromo at position 8.
    • Impact : Nitrogen alkylation can modulate solubility and bioavailability, as seen in analogs with benzyl groups .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one Br (6), Cl (2), F (8) C₈H₃BrClFN₂O 277.47 (calc.) N/A High density, planar structure
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one Br (6), CF₂H (2), F (8) C₉H₄BrF₃N₂O 293.04 N/A pKa = -4.72, density = 1.97 g/cm³
7-Bromo-6-chloroquinazolin-4(3H)-one Br (7), Cl (6) C₈H₄BrClN₂O 259.49 N/A Regioisomeric electronic effects
6-Bromo-2-(4-chlorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one Br (6), 4-Cl-Ph (2), phenylethynyl (8) C₂₂H₁₄BrClN₂O 437.0053 (HRMS) 231–232 High steric hindrance

Research Findings and Implications

  • Synthetic Strategies: Halogenated quinazolinones are typically synthesized via cyclization of anthranilic acid derivatives or nucleophilic substitution on benzoxazinones . The target compound’s synthesis would likely involve selective halogenation and protection/deprotection steps.
  • Biological Activity: Electron-withdrawing halogens enhance binding to ATP pockets in kinases, as seen in anti-inflammatory and anticancer quinazolinones . The 8-fluoro substituent in the target compound may improve metabolic stability compared to non-fluorinated analogs.
  • Physical Properties : Higher halogen content correlates with increased density and thermal stability. For example, difluoromethyl-substituted analogs exhibit lower pKa, favoring ionization in biological systems .

Biological Activity

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H5BrClFN3OC_9H_5BrClFN_3O, with a molecular weight of approximately 289.51 g/mol. The arrangement of the halogen atoms contributes to its reactivity and interaction with biological targets.

Research indicates that this compound functions primarily as an enzyme inhibitor and receptor antagonist . It binds to specific molecular targets, inhibiting enzyme activity by obstructing their active sites and modulating cellular signaling pathways through receptor antagonism. These interactions are crucial for its potential therapeutic effects.

Biological Activities

  • Antimicrobial Activity : Studies have shown that compounds within the quinazolinone class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis, with IC50 values indicating potent inhibition .
  • Cytotoxicity : The compound has been evaluated for cytotoxic activity against cancer cell lines. A related study found that certain quinazoline derivatives displayed selective cytotoxicity towards tumorigenic cells compared to non-tumorigenic cells, suggesting a potential application in cancer therapy .
  • Antifungal Activity : Preliminary bioassays have indicated that quinazolinone derivatives possess antifungal properties, effectively inhibiting the growth of several fungal strains at low concentrations .

Structure-Activity Relationship (SAR)

The positioning of halogen atoms in this compound is critical for its biological activity. Variations in substituents can lead to different reactivity patterns and biological effects. For example:

Compound NameStructural FeaturesBiological Activity
6-Bromoquinazolin-4(3H)-oneBromine at position 6Cytotoxic against MCF-7 cell line
6-Chloroquinazolin-4(3H)-oneChlorine at position 6Antimicrobial properties
6-Fluoroquinazolin-4(3H)-oneFluorine at position 8Enhanced binding affinity to receptors

Case Studies

  • Inhibition Studies : A recent study assessed the inhibitory effects of various quinazoline derivatives on cytochrome bd oxidase in Mycobacterium tuberculosis, revealing that certain compounds exhibited IC50 values as low as 11 µM when combined with other inhibitors like Q203 . This highlights the potential of these compounds in developing new antituberculosis agents.
  • Cytotoxic Evaluation : Another investigation into the cytotoxic effects of quinazoline derivatives found that compounds similar to this compound demonstrated improved potency compared to established chemotherapeutics like Erlotinib, indicating their potential as effective anticancer agents .

Q & A

Q. Basic

  • ¹H/¹³C NMR :
    • Aromatic protons appear as multiplets in δ 7.10–8.30 ppm. Substituents like bromine deshield adjacent protons, causing downfield shifts (e.g., δ 8.43 for H-5 in brominated analogs) .
    • Carbonyl (C=O) signals are typically observed at δ 167–170 ppm in ¹³C NMR .
  • IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N quinazoline ring) .
  • HRMS : Expected molecular ion peaks at m/z 290–300 (M⁺) with isotopic patterns for Br/Cl .

How can researchers address contradictions in regiochemical assignments when multiple halogens are present?

Q. Advanced

  • X-ray Crystallography : Definitive regiochemical confirmation can be achieved via single-crystal analysis. SHELXL software is recommended for refinement, particularly for handling anisotropic displacement parameters in halogenated compounds (e.g., resolving Br/Cl positions in a monoclinic lattice with R₁ < 0.05) .
  • 2D NMR (COSY, NOESY) : Correlations between adjacent protons and NOE interactions help map substitution patterns. For example, coupling constants (J = 8–9 Hz) in aromatic regions differentiate para/meta substitution .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) can predict NMR chemical shifts and compare them with experimental data to resolve ambiguities .

What experimental strategies are recommended for evaluating the biological activity of this compound, particularly in kinase inhibition studies?

Q. Advanced

  • In Vitro Kinase Assays :
    • Use recombinant kinases (e.g., EGFR or VEGFR) and measure IC₅₀ values via ADP-Glo™ assays. Include staurosporine as a positive control.
    • Monitor competitive binding using fluorescence polarization (FP) with ATP-analog probes.
  • Cell-Based Models :
    • Test cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays. Compare with non-tumorigenic cells (e.g., HEK-293) to assess selectivity.
    • Evaluate apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
  • SAR Studies : Synthesize derivatives (e.g., replacing Br with I or modifying the 8-fluoro group) to identify critical substituents for activity .

What challenges arise in crystallographic refinement of halogenated quinazolinones, and how can SHELX software be utilized effectively?

Q. Advanced

  • Challenges :
    • High electron density from bromine/chlorine can cause absorption errors. Apply multi-scan corrections (e.g., SADABS) during data collection .
    • Thermal motion anisotropy in halogens requires careful modeling of displacement parameters.
  • SHELX Workflow :
    • Use SHELXD for phase problem resolution via dual-space methods.
    • Refine with SHELXL by assigning anisotropic ADP to Br/Cl atoms. The ISOR and DELU restraints improve stability in disordered regions .
    • Validate using PLATON for symmetry checks and Mercury for Hirshfeld surface analysis.

How can researchers design experiments to analyze conflicting data in reaction yields or purity across different synthetic protocols?

Q. Advanced

  • Yield Optimization :
    • Compare microwave-assisted synthesis (85% yield in 1 h ) vs. traditional reflux (55% yield ). Use design of experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity).
  • Purity Analysis :
    • Employ HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities.
    • Cross-validate with elemental analysis (e.g., Br%: theoretical 31.37% vs. experimental 31.12% ).

What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

Q. Basic

  • pH Stability :
    • Incubate the compound in buffers (pH 1–12) at 37°C for 24 h. Monitor degradation via UV-Vis (λ = 254 nm) and LC-MS.
  • Thermal Stability :
    • Perform thermogravimetric analysis (TGA) at 25–300°C (10°C/min). Identify decomposition points and correlate with DSC endotherms.

How can computational tools aid in predicting the compound’s reactivity and interaction with biological targets?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize residues forming hydrogen bonds (e.g., hinge-region methionine).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA).
  • QSAR Models : Train models with descriptors like logP, polar surface area, and halogen counts to predict bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.